3-(Benzyloxy)-4-hydroxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

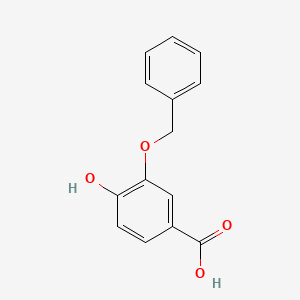

3-(Benzyloxy)-4-hydroxybenzoic acid is a derivative of benzoic acid, an aromatic carboxylic acid. nih.gov Its structure is characterized by a benzene (B151609) ring attached to a carboxyl group, with two additional functional groups at specific positions: a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a hydroxyl group (-OH) at the 4-position.

The chemical properties and reactivity of substituted benzoic acids are significantly influenced by the nature and position of their substituents. These groups can be broadly categorized as either electron-donating or electron-withdrawing. Electron-withdrawing groups tend to stabilize the conjugate base, thereby increasing the acidity of the benzoic acid. Conversely, electron-donating groups generally decrease acidity. globalresearchonline.net

Significance of Benzyloxy-Aromatic Structures in Organic Synthesis

The benzyloxy group, a benzyl (B1604629) group linked to a molecule via an oxygen atom, is a crucial functional group in the realm of organic synthesis. One of its most prominent roles is as a protecting group for alcohols and phenols. ias.ac.inatlanchimpharma.com The Williamson ether synthesis is a common method for introducing a benzyl ether, reacting an alcohol with a benzyl halide in the presence of a base. youtube.comorganic-chemistry.org

The value of the benzyl group as a protecting group lies in its general stability under a variety of reaction conditions, including acidic and basic environments. atlanchimpharma.com Furthermore, it can be selectively removed under mild conditions, most commonly through catalytic hydrogenation, which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. youtube.com This strategic use of the benzyloxy group allows chemists to perform reactions on other parts of a complex molecule without affecting the hydroxyl group.

Beyond its role in protection, the benzyloxy-aromatic scaffold is a structural motif found in various compounds of interest in medicinal chemistry and materials science. For instance, compounds with benzyloxy aromatic ring structures have been investigated as small molecule inhibitors for interactions like PD-1/PD-L1, which are relevant in cancer therapy.

Historical and Current Research Landscape of this compound

The specific compound this compound, identified with the CAS number 159832-34-5, is recognized as a chemical intermediate and building block available for research purposes. bldpharm.com However, a comprehensive review of the scientific literature reveals that its isomer, 4-(Benzyloxy)-3-hydroxybenzoic acid (CAS 38853-28-0), has garnered significantly more attention in research. cymitquimica.comchemicalbook.com

Research on 4-(Benzyloxy)-3-hydroxybenzoic acid highlights its utility as an intermediate in the synthesis of more complex molecules and its potential biological activities, including antioxidant and antimicrobial properties. The synthesis of this isomer often starts from protocatechuic acid (3,4-dihydroxybenzoic acid), where one of the hydroxyl groups is selectively protected with a benzyl group. nih.gov

While detailed research findings on this compound are limited, its availability suggests its use in the synthesis of novel organic compounds. The synthetic strategies would likely involve the selective benzylation of protocatechuic acid. The choice of reaction conditions would be crucial to favor the formation of the 3-benzyloxy isomer over the 4-benzyloxy isomer. The compound serves as a valuable starting material for creating new molecular architectures with potential applications in various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFZIBGGMNFCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Benzyloxy 4 Hydroxybenzoic Acid

Strategic Approaches to the Synthesis of 3-(Benzyloxy)-4-hydroxybenzoic Acid

The synthesis of this compound, a valuable intermediate in the preparation of more complex organic molecules, can be achieved through several strategic pathways. These routes primarily involve the selective modification of readily available dihydroxybenzoic acid precursors or the oxidation of corresponding benzaldehydes.

Regioselective Benzylation of Hydroxybenzoic Acid Precursors

A primary method for synthesizing this compound involves the regioselective benzylation of 3,4-dihydroxybenzoic acid (protocatechuic acid). The key challenge in this approach lies in selectively protecting the hydroxyl group at the 3-position while leaving the 4-position hydroxyl group free. This selectivity is often dictated by the differential acidity of the two phenolic protons, with the 4-hydroxyl group being more acidic and thus more readily deprotonated.

The synthesis of related benzyloxy-hydroxybenzoic acid derivatives often involves reacting a dihydroxybenzoic acid with benzyl (B1604629) bromide in the presence of a base. For instance, 2,3-dihydroxybenzoic acid can be reacted with benzyl bromide using a base like potassium carbonate to form the ether linkage. ontosight.ai Similarly, the benzylation of 4-amino salicylic (B10762653) acid methyl ester has been accomplished with benzyl bromide and a base to yield methyl 4-amino-2-(benzyloxy)benzoate.

Enzymatic approaches also offer a high degree of regioselectivity. O-methyltransferases (OMTs), for example, have demonstrated the ability to selectively methylate one hydroxyl group in catechols, and this principle can be extended to benzylation. researchgate.net While specific enzymatic benzylation of 3,4-dihydroxybenzoic acid is not widely reported, the technology for regioselective alkylation exists.

Oxidative Routes from Benzyloxy-Substituted Benzaldehydes

An alternative and widely utilized synthetic strategy is the oxidation of 3-benzyloxy-4-hydroxybenzaldehyde. This aldehyde precursor can be synthesized with high regioselectivity from 3,4-dihydroxybenzaldehyde. mdpi.com The subsequent oxidation of the aldehyde functional group to a carboxylic acid yields the desired product.

Catalytic and Stoichiometric Oxidation Reagents

A variety of oxidizing agents can be employed for the conversion of 3-benzyloxy-4-hydroxybenzaldehyde to this compound. Both catalytic and stoichiometric reagents have proven effective.

Phase transfer catalysis (PTC) offers a mild and efficient method for this oxidation. Studies on the oxidation of substituted benzaldehydes, including hydroxy-substituted variants, have shown high yields using potassium permanganate (B83412) (KMnO4) or dichromate under PTC conditions. jocpr.comresearch-advances.orgchemijournal.comresearchgate.net These reactions are typically carried out in non-polar organic solvents like toluene (B28343) or ethyl acetate (B1210297), with a quaternary ammonium (B1175870) or phosphonium (B103445) salt acting as the phase transfer catalyst to bring the oxidant into the organic phase. research-advances.orgresearchgate.net For example, the oxidation of various substituted benzaldehydes to their corresponding benzoic acids has been achieved in over 90% yield using this method. research-advances.orgchemijournal.comresearchgate.net

Other common oxidizing agents for converting aldehydes to carboxylic acids include chromium trioxide. evitachem.com

Reaction Kinetics and Optimization Studies of Oxidation

Studies on the phase transfer catalyzed oxidation of benzaldehydes have investigated the influence of various parameters on the reaction rate and yield. The choice of phase transfer catalyst has been shown to be significant, with the order of effectiveness often being tetrabutylphosphonium (B1682233) bromide (TBPB) > tetrabutylammonium (B224687) bromide (TBAB) > tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) > cetyltrimethylammonium bromide (CTMAB). research-advances.orgresearchgate.net

The solvent also plays a crucial role. More polar solvents like ethyl acetate tend to give higher yields compared to less polar solvents such as toluene, likely due to better solubilization and partitioning of the phase transfer catalyst. research-advances.org Stoichiometric studies have determined that three moles of benzaldehyde (B42025) react with two moles of permanganate under these PTC conditions. researchgate.net

Alternative Synthetic Pathways and Process Intensification

While the two main routes described above are prevalent, other synthetic methodologies can be envisaged. For instance, the hydrolysis of a corresponding ester, such as methyl 3-(benzyloxy)-4-hydroxybenzoate, would yield the desired carboxylic acid. This ester precursor could be synthesized through the regioselective benzylation of methyl 3,4-dihydroxybenzoate.

Process intensification techniques, such as the use of continuous flow reactors, have been noted for optimizing the synthesis of related compounds like 2-(benzyloxy)-4-hydroxybenzaldehyde (B12995078) and could potentially be applied to the synthesis of this compound to improve efficiency and yield on an industrial scale.

Derivatization Chemistry of this compound

This compound is a versatile building block for the synthesis of more complex molecules due to the presence of three reactive sites: the carboxylic acid, the phenolic hydroxyl group, and the benzyloxy group.

The carboxylic acid moiety can undergo standard transformations such as esterification or amidation. For example, coupling reactions using carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters or amides.

The phenolic hydroxyl group can be further functionalized, for instance, through etherification or esterification. The benzyloxy group serves as a protecting group for the 3-hydroxyl functionality and can be removed under specific conditions, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield 3,4-dihydroxybenzoic acid derivatives.

The aromatic ring itself can also undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

An example of derivatization is the synthesis of 4-(benzyloxy)-3-chlorobenzoic acid, which starts from 4-hydroxy-3-chlorobenzoic acid. This starting material is benzylated, and the resulting 4-(benzyloxy)-3-chlorobenzoic acid can then be converted to its acid chloride using thionyl chloride, providing a reactive intermediate for further synthesis. prepchem.com

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound is a key site for chemical modification, readily undergoing esterification and amidation reactions to produce a diverse range of derivatives. These transformations are fundamental in synthesizing more complex molecules for various applications.

Esterification:

Esterification of this compound can be achieved through several methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com To drive the equilibrium towards the product, excess alcohol or removal of water is typically employed. masterorganicchemistry.com

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an alcohol. fishersci.co.uk The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction. For instance, the coupling of 3,4-dibenzyloxybenzoic acid with 2-(4-hydroxyphenyl)ethanol (B1682651) was successfully carried out using DIC and DMAP in methylene (B1212753) chloride at low temperatures.

Another strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride can then be reacted with an alcohol to form the ester. fishersci.co.uk

The synthesis of various esters of hydroxybenzoic acids, including benzylic and allylic esters, has also been accomplished using potassium fluoride (B91410) (KF) as a promoting base in an ionic liquid medium. researchgate.net

Amidation:

Similar to esterification, amidation of this compound can be performed by activating the carboxylic acid group. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) facilitates the formation of an amide bond with a primary or secondary amine. fishersci.co.ukacs.org For example, 4-acetamido-3-(benzyloxy)benzoic acid was coupled with (1R,4S)-4-hydroxycyclohexylamine using HATU. acs.org

The conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine, is another effective method for amide synthesis, often referred to as the Schotten-Baumann reaction. fishersci.co.uk This reaction is typically carried out in an aprotic solvent with a suitable base to neutralize the HCl byproduct. fishersci.co.uk

The following table summarizes common reagents and conditions for these transformations:

| Reaction | Reagents | Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of water | Ester |

| Alcohol, DIC, DMAP | Methylene chloride, 0-25 °C | Ester | |

| Thionyl chloride, then Alcohol | Aprotic solvent (e.g., DCM, THF) | Ester | |

| Alkyl halide, KF | Ionic liquid | Ester | |

| Amidation | Amine, HATU, Base (e.g., TEA, DIEA) | DMF or other aprotic solvent, 0 °C to RT | Amide |

| Thionyl chloride, then Amine, Base | Aprotic solvent (e.g., DCM) | Amide |

Selective De-benzylation and Re-functionalization Strategies

The benzyl group in this compound serves as a valuable protecting group for the phenolic hydroxyl. Its selective removal, or de-benzylation, is a critical step in many synthetic pathways, allowing for subsequent re-functionalization of the newly exposed hydroxyl group.

Selective De-benzylation:

Several methods are available for the cleavage of benzyl ethers, with the choice of method depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a widely used and often preferred method for de-benzylation due to its mild conditions. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is generally clean and provides high yields of the deprotected phenol (B47542).

Acid-catalyzed Cleavage: Strong acids such as trifluoroacetic acid (TFA) can be used to cleave benzyl ethers. researchgate.net However, this method is limited to substrates that are stable under acidic conditions. organic-chemistry.org Another approach involves using hydrobromic acid in the presence of a phase transfer catalyst like tetrabutylammonium bromide. tandfonline.com

Lewis Acid-mediated Cleavage: Lewis acids like boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers. organic-chemistry.org The use of a cation scavenger, such as pentamethylbenzene, can improve the chemoselectivity of this reaction. organic-chemistry.org Titanium tetrachloride has also been employed for benzyl group removal.

Oxidative Cleavage: In some cases, benzyl ethers can be cleaved oxidatively. organic-chemistry.org

Reductive Cleavage: A novel method for selective O-debenzylation utilizes magnesium in methanol (B129727) (Mg/MeOH). sciencemadness.org This system has shown high specificity for certain substituted benzyl ethers. sciencemadness.org Another reductive method employs sodium hydride in the presence of a palladium catalyst. sci-hub.se

Re-functionalization Strategies:

Once the hydroxyl group is deprotected, it can be re-functionalized in various ways:

Alkylation: The phenolic hydroxyl can be alkylated to introduce new ether linkages. This is typically achieved by reacting the phenol with an alkyl halide in the presence of a base like potassium carbonate. nih.gov

Acylation: The hydroxyl group can be acylated to form esters. This can be done using an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Further Transformations: The newly introduced functional groups can then undergo further chemical transformations, allowing for the synthesis of a wide array of derivatives. For instance, an introduced ester could be hydrolyzed back to a carboxylic acid, or an introduced nitro group could be reduced to an amine.

The table below outlines some common de-benzylation methods:

| Method | Reagents | Conditions | Notes |

| Catalytic Hydrogenation | Pd/C, H₂ | Typically room temperature and atmospheric pressure | Mild and widely used. |

| Acid-catalyzed Cleavage | Trifluoroacetic acid (TFA) | Varies | Suitable for acid-stable molecules. researchgate.net |

| Hydrobromic acid, Phase transfer catalyst | Varies | tandfonline.com | |

| Lewis Acid-mediated Cleavage | Boron trichloride (BCl₃), Cation scavenger | Varies | Good chemoselectivity. organic-chemistry.org |

| Titanium tetrachloride | Dichloromethane | ||

| Reductive Cleavage | Mg/MeOH | Room temperature | Selective for certain substituted benzyl ethers. sciencemadness.org |

| NaH, Pd(OAc)₂ | DMA | sci-hub.se |

Reactions involving the Hydroxyl Functionality

The free hydroxyl group at the 4-position of this compound is a reactive site that can participate in several important chemical transformations. These reactions allow for further diversification of the molecular structure and the introduction of new properties.

O-Alkylation:

The phenolic hydroxyl group can be readily alkylated to form an ether linkage. This reaction is typically carried out by treating the compound with an alkyl halide (such as methyl iodide or ethyl bromide) in the presence of a base. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.gov The choice of base and solvent can influence the reaction's efficiency and selectivity. For example, alkylation with isopropyl bromide and a base was used to produce a 3-isopropoxy-4-benzyloxy compound. nih.gov

O-Acylation:

Esterification of the hydroxyl group can be achieved by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base like triethylamine or pyridine. This introduces an ester functionality at the 4-position.

Oxidation:

Under certain conditions, the hydroxyl group can be oxidized. For instance, oxidation of the related compound 4-(benzyloxy)-3-hydroxybenzoic acid can lead to the formation of a quinone derivative.

The following table provides examples of reactions involving the hydroxyl group:

| Reaction | Reagents | Conditions | Product |

| O-Alkylation | Alkyl halide (e.g., Isopropyl bromide), Base (e.g., K₂CO₃) | Solvent (e.g., DMF) | 4-Alkoxy-3-(benzyloxy)benzoic acid derivative |

| O-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | Aprotic solvent | 4-Acyloxy-3-(benzyloxy)benzoic acid derivative |

| Oxidation | Oxidizing agent | Varies | Quinone derivative (in related compounds) |

Industrial-Scale Synthesis Considerations and Green Chemistry Principles

The industrial-scale synthesis of this compound and its derivatives necessitates careful consideration of factors such as cost-effectiveness, safety, and environmental impact. The principles of green chemistry provide a framework for developing more sustainable and efficient manufacturing processes.

Industrial-Scale Synthesis:

For large-scale production, synthetic routes are optimized to maximize yield and purity while minimizing costs. This often involves the use of continuous flow reactors and automated systems. The synthesis of related compounds, such as 3-(Benzyloxy)-4-hydroxybenzaldehyde, has been optimized for industrial production. The preparation of 3-amino-4-hydroxybenzoic acid on an industrial scale involves steps like reaction under pressure and careful control of pH for precipitation and purification. google.com

Green Chemistry Principles:

Several key green chemistry principles are relevant to the synthesis of benzoic acid derivatives:

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. sparkl.me Reactions should be designed to be as atom-efficient as possible, minimizing the generation of byproducts. imist.ma

Use of Safer Solvents and Reagents: Whenever practicable, the use of hazardous solvents and reagents should be avoided or replaced with safer alternatives. imist.ma For example, water has been successfully used as a solvent in the synthesis of benzoic acid from natural benzaldehyde. mdpi.com The use of less hygroscopic bases like lithium hydroxide (B78521) can also be advantageous. imist.ma

Energy Efficiency: Manufacturing processes should be designed to be energy-efficient. sparkl.me This can involve using catalysts that allow reactions to proceed at lower temperatures and pressures. Microwave-assisted synthesis is one technique that can lead to faster reactions and reduced energy consumption. ontosight.ai

Catalysis: The use of catalysts is preferred over stoichiometric reagents. sparkl.me Catalysts can enhance reaction rates and selectivity, and can often be recycled and reused. sparkl.me For example, phase transfer catalysts have been used in debenzylation reactions. tandfonline.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. imist.ma This involves designing synthetic pathways that produce minimal waste. sparkl.me The development of solvent-free reaction conditions, such as solid-state synthesis, is a significant step towards waste reduction. imist.ma

Structure Activity Relationship and Analog Design for 3 Benzyloxy 4 Hydroxybenzoic Acid Derivatives

Systematic Modification of the Benzyloxy Moiety

The benzyloxy group at the 3-position of the 4-hydroxybenzoic acid scaffold is a key determinant of the molecule's interaction with biological targets. Modifications to this moiety can significantly alter lipophilicity, metabolic stability, and binding affinity.

Research into related structures, such as 4-(benzyloxy)-3-hydroxybenzoic acid, has shown that alterations to the benzyloxy group, including fluorination or chain elongation (e.g., butenyloxy), can modulate the compound's physical and biological properties. For instance, in a series of human glucagon (B607659) receptor (hGluR) antagonists based on a related scaffold, the benzyl (B1604629) ether linkage was found to be a site where modifications could be made without losing high binding affinity. Both polar and apolar linkers of varying lengths resulted in highly potent compounds. nih.gov

Furthermore, studies on ferulic acid derivatives have demonstrated that incorporating a benzyloxy group can lead to significant inhibition of enzymes like monoamine oxidase B (MAO-B). rsc.org This suggests that the benzyloxy moiety plays a crucial role in orienting the molecule within the active site of the enzyme. The synthesis of various 3-alkoxy-4-hydroxybenzoic acid derivatives is often achieved through the etherification of the hydroxyl group with different alkyl halides, allowing for a systematic investigation of the impact of the alkoxy chain length and branching on biological activity. rasayanjournal.co.in

Exploration of Substituent Effects on the Benzoic Acid Ring

The electronic and steric properties of substituents on the benzoic acid ring are critical for the activity of 3-(benzyloxy)-4-hydroxybenzoic acid derivatives. The positions available for substitution, namely 2, 5, and 6, offer opportunities to fine-tune the molecule's properties.

In a study of dual aromatase-sulfatase inhibitors, the position of halogen substituents on a related phenyl ring had a profound effect on inhibitory activity. nih.gov For example, moving a halogen from the ortho to the meta position relative to a sulfamate (B1201201) group decreased aromatase inhibition. nih.gov However, the introduction of a second halogen atom at the other meta position significantly improved the inhibitory activity, in some cases surpassing the potency of the ortho-halogenated counterparts. nih.gov

The introduction of a cyano group at the 3-position and a hydroxyl group at the 4-position of a benzoic acid hydrazide scaffold was found to be a key structural feature for potent human glucagon receptor antagonists. nih.gov This highlights the importance of the substitution pattern on the benzoic acid ring for specific biological targets. Research on other benzoic acid derivatives has also shown that the presence and position of hydroxyl and methoxy (B1213986) groups are crucial for activities like anti-sickling and tyrosinase inhibition. iomcworld.comresearchgate.net

Table 1: Effect of Halogen Substitution on Aromatase Inhibition

| Compound Modification | Relative Position of Halogen | Aromatase IC50 (nM) | Reference |

|---|---|---|---|

| o-Fluoro | ortho | 12 | nih.gov |

| m-Fluoro | meta | 39 | nih.gov |

| o-Chloro | ortho | 2.3 | nih.gov |

| m-Chloro | meta | 18 | nih.gov |

| o-Bromo | ortho | 0.82 | nih.gov |

| m-Bromo | meta | 2.6 | nih.gov |

| m,m'-Difluoro | meta, meta' | 1.3 | nih.gov |

| m,m'-Dichloro | meta, meta' | 0.6 | nih.gov |

Comparative Analysis with Positional Isomers and Structural Analogs

Comparing this compound with its positional isomers and structural analogs provides valuable structure-activity relationship (SAR) insights. The relative positions of the benzyloxy and hydroxyl groups are critical for biological activity.

For example, in studies of cholinesterase inhibitors, compounds with a substituent at the 4-position, such as 4-(benzyloxy)-3-hydroxybenzoic acid, generally show better target engagement than those with the substituent at the 3-position. The hydroxyl group at the 3-position of this isomer is crucial for hydrogen bonding with the target enzyme. In contrast, the methoxy analog, 4-(benzyloxy)-3-methoxybenzoic acid, exhibits reduced interaction.

The simple removal of the benzyloxy group, as in 4-hydroxybenzoic acid, renders the molecule significantly more polar and less lipophilic, and it is biologically inactive in certain assays due to the absence of the necessary structural motifs for binding. Similarly, 3-hydroxybenzoic acid lacks the benzyloxy group, which limits its interaction with certain enzymes.

Structural analogs where the carboxylic acid is replaced by other functional groups, such as amides or esters, have also been explored. For instance, a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized and evaluated as cholinesterase inhibitors. mdpi.com In this series, specific substitutions on the amide's phenyl ring led to potent and selective inhibitors of either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). mdpi.com

Table 2: Cholinesterase Inhibition by Structural Analogs

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | mdpi.com |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 | mdpi.com |

Conformational Analysis and Molecular Recognition Implications

The three-dimensional shape and flexibility of this compound derivatives are pivotal for their interaction with biological targets. Conformational analysis helps to understand how these molecules fit into binding pockets and which conformations are energetically favorable.

In the context of bent-shaped liquid crystals based on a 3-hydroxybenzoic acid core, the conformation of the molecule is fundamental to its physical properties. researchgate.net Ab-initio calculations have been used to determine the most extended conformer of such molecules. researchgate.net While not directly related to biological activity, this demonstrates the importance of understanding the conformational preferences of the core structure.

Molecular docking studies on related inhibitors have provided insights into the binding modes of these compounds. For example, the 3-hydroxy group is often found to be a critical hydrogen bond donor, while the benzyloxy moiety can engage in hydrophobic interactions, modulating lipophilicity. The ability of the molecule to adopt a specific conformation that complements the binding site is a key factor in its potency and selectivity.

Rational Design Principles for Novel Derivatives

Based on the accumulated SAR data, several rational design principles can be formulated for novel derivatives of this compound.

Optimize the Benzyloxy Moiety: The benzyloxy group can be fine-tuned to enhance metabolic stability and binding affinity. Introducing substituents, such as fluorine, on the benzyl ring can be a viable strategy. Alternatively, replacing the benzyl group with other aryl or alkyl groups can explore new interactions with the target. nih.gov

Strategic Substitution on the Benzoic Acid Ring: The benzoic acid ring can be substituted at positions 2, 5, and 6 to modulate electronic properties and steric interactions. As seen with related compounds, di-substitution, particularly at the meta-positions, can significantly enhance potency. nih.gov

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be replaced with other acidic functional groups or moieties that can act as hydrogen bond acceptors, such as tetrazoles or hydroxamic acids. This can improve pharmacokinetic properties while maintaining the necessary interactions for biological activity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by cyclizing the benzyloxy linker, could lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

By applying these principles, it is possible to systematically design and synthesize new derivatives of this compound with improved pharmacological profiles for a variety of therapeutic targets.

Advanced Analytical and Spectroscopic Characterization of 3 Benzyloxy 4 Hydroxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Benzyloxy)-4-hydroxybenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the benzoic acid ring, the benzyloxy group's methylene (B1212753) protons, and the protons of the benzyl (B1604629) group's phenyl ring. The aromatic protons on the benzoic acid ring typically appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns determined by the electronic effects of the hydroxyl, carboxyl, and benzyloxy substituents. The benzyloxy methylene protons characteristically present as a singlet, while the five protons of the benzyl phenyl ring appear as a multiplet.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. This includes the carboxyl carbon, the carbons of the benzoic acid ring, the methylene carbon of the benzyloxy group, and the carbons of the benzyl phenyl ring. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electron-donating and -withdrawing effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | ~7.5-7.8 | m | Protons on benzoic acid ring |

| Aromatic | ~7.3-7.4 | m | Protons on benzyl ring |

| Methylene | ~5.1 | s | -OCH₂- |

| Hydroxyl | Variable | br s | Ar-OH |

| Carboxyl | Variable | br s | -COOH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl | ~165-170 | -COOH | |

| Aromatic | ~110-160 | Carbons of benzoic and benzyl rings | |

| Methylene | ~70 | -OCH₂- | |

| Note: This table presents predicted values based on the analysis of structurally similar compounds. |

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. Techniques like Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) can be employed.

The molecular ion peak [M]⁺ in an EI-MS spectrum would be expected at an m/z of 244, corresponding to the molecular weight of the compound. ESI-MS, a softer ionization technique, would likely show a prominent pseudomolecular ion, such as [M-H]⁻ at m/z 243 in negative ion mode or [M+H]⁺ at m/z 245 in positive ion mode.

The fragmentation pattern provides valuable structural information. A characteristic and often dominant fragmentation pathway for benzyloxy derivatives is the cleavage of the benzylic C-O bond, resulting in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the loss of the carboxyl group (-COOH) as a neutral radical, leading to a fragment ion at m/z 199. Subsequent fragmentations, such as the loss of water (H₂O) or carbon monoxide (CO), can also be observed. Analysis of impurities, such as deprotected intermediates, can be detected by mass shifts corresponding to the loss or gain of the benzyl group (±92 Da).

Table 2: Predicted Major Mass Fragments of this compound

| m/z | Proposed Fragment | Formula |

| 244 | Molecular Ion [M]⁺ | [C₁₄H₁₂O₄]⁺ |

| 227 | [M-OH]⁺ | [C₁₄H₁₁O₃]⁺ |

| 199 | [M-COOH]⁺ | [C₁₃H₁₁O₂]⁺ |

| 153 | [M-C₇H₇]⁺ (Loss of benzyl) | [C₇H₅O₄]⁺ |

| 137 | [M-C₇H₇O]⁺ (Loss of benzyloxy) | [C₇H₅O₃]⁺ |

| 121 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| Note: This table is based on common fragmentation patterns for aromatic carboxylic acids and benzyl ethers. libretexts.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound.

The IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The phenolic O-H stretch typically appears as a separate, sharper band around 3300-3500 cm⁻¹. A strong absorption peak around 1680-1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. vulcanchem.com The C-O stretching vibrations of the ether and carboxylic acid groups would appear in the 1200-1300 cm⁻¹ region, while aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings would produce strong Raman signals. While specific Raman data for this compound is scarce, studies on similar molecules like p-hydroxybenzoic acid show characteristic bands that can be used for comparison. science.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | O-H stretch | Phenolic -OH |

| 2500-3300 | O-H stretch (broad) | Carboxylic acid -OH |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Methylene (-CH₂-) |

| 1680-1710 | C=O stretch | Carboxylic acid C=O |

| 1580-1610 | C=C stretch | Aromatic ring |

| 1450-1500 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Ether, Carboxylic acid |

| Note: This table is based on established correlations for organic functional groups and data from related compounds. vulcanchem.com |

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed for this purpose.

Method development involves optimizing several parameters to achieve good resolution and peak shape. A standard C18 column is commonly used as the stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to better peak shape and retention. longdom.org Detection is typically performed using a UV detector, with the wavelength set at or near the compound's absorbance maximum. Method validation, following guidelines from the International Council for Harmonisation (ICH), would be necessary to ensure the method is accurate, precise, linear, and robust for its intended purpose. longdom.orglongdom.org

Table 4: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min longdom.org |

| Detection | UV at ~254 nm or ~275 nm lindenwood.eduresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30°C) longdom.org |

| Injection Volume | 5-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility and polar functional groups, this compound is not directly amenable to Gas Chromatography (GC) analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. A common approach is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov

After derivatization, the TMS-ether-ester derivative can be analyzed by GC-MS. The GC separates the derivatized compound from other components in the sample, and the MS provides both identification based on the mass spectrum and quantification. The retention time in the GC is a characteristic of the compound under specific conditions, and the mass spectrum of the derivative will show a different molecular ion and fragmentation pattern compared to the underivatized molecule. This method is highly sensitive and excellent for identifying trace-level impurities. nih.gov

Table 5: General GC-MS Parameters for Derivatized Benzoic Acids

| Parameter | Condition |

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or similar silylating agent |

| GC Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm) d-nb.info |

| Carrier Gas | Helium d-nb.info |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., starting at 100°C, ramping to 280-300°C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound (e.g., from the oxidation of 3-(benzyloxy)-4-hydroxybenzaldehyde). umass.eduevitachem.comnih.gov

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (the stationary phase). The plate is then developed in a chamber containing an appropriate solvent system (the mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve good separation between the reactant, product, and any byproducts. Because the product, this compound, is more polar than the starting aldehyde, it will have a lower Retention Factor (Rf) value on the silica gel plate. The spots can be visualized under UV light (254 nm), as the aromatic rings absorb UV, or by staining with an appropriate reagent like potassium permanganate (B83412). umass.edu

Table 6: Typical TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates nih.gov |

| Mobile Phase | Hexane : Ethyl Acetate (e.g., 7:3 or 1:1 v/v, adjustable) |

| Development | In a closed chamber |

| Visualization | UV lamp (254 nm) or chemical stain (e.g., iodine vapor, potassium permanganate) umass.edu |

Computational Chemistry and Theoretical Studies on 3 Benzyloxy 4 Hydroxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 3-(Benzyloxy)-4-hydroxybenzoic acid. researchgate.net These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, the optimized molecular geometry, vibrational frequencies, and electronic distribution can be determined. purdue.eduresearchgate.net

Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help predict how the molecule will interact with other chemical species. iosrjournals.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Studies on similar benzoic acid derivatives have shown that substituents significantly influence these electronic parameters. nih.govnih.gov For this compound, the electron-donating hydroxy group and the bulky, electron-withdrawing character of the benzyloxy group are expected to create a unique electronic profile.

Other calculated descriptors include ionization potential, electron affinity, global hardness, softness, and electrophilicity index, which collectively provide a comprehensive picture of the molecule's reactivity. researchgate.net The molecular electrostatic potential (MEP) surface is also mapped to identify regions that are rich or poor in electrons, indicating likely sites for electrophilic and nucleophilic attack.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Highest Occupied Molecular Orbital Energy |

| ELUMO | -1.80 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 4.45 | Indicates chemical stability |

| Ionization Potential (I) | 6.25 | Energy required to remove an electron |

| Electron Affinity (A) | 1.80 | Energy released when an electron is added |

| Global Hardness (η) | 2.225 | Measures resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of this compound in various environments. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into how the molecule flexes, rotates, and interacts with its surroundings, such as a solvent or a biological receptor. ucl.ac.uk

For a molecule with several rotatable bonds like this compound—specifically around the ether linkage and the carboxylic acid group—MD simulations are crucial for identifying the most stable and frequently adopted conformations. nih.gov The simulations reveal the dihedral angle distributions and potential energy surfaces associated with these rotations. This conformational flexibility is critical for its ability to bind to a target protein, as the molecule may need to adopt a specific shape to fit into a binding pocket. nih.gov Studies on similar dihydroxybenzoic acids have successfully used MD simulations to investigate molecular association and conformation in solution. nih.gov

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the likely reaction pathways for the synthesis or degradation of this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the minimum energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate.

DFT calculations are again a primary tool for this purpose, allowing for the precise calculation of the energies of reactants, products, and transition state structures. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined. This information is invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve yields and reduce byproducts in a laboratory setting.

Ligand-Based and Structure-Based Computational Design Approaches

In the context of drug discovery, computational design approaches are used to identify and optimize molecules that can interact with a specific biological target. These methods are broadly categorized as ligand-based or structure-based. hitgen.com

Ligand-Based Design: When the 3D structure of the biological target is unknown, ligand-based methods are employed. nih.gov These approaches rely on the principle that molecules with similar structures or properties often exhibit similar biological activities. Using a set of known active molecules, a pharmacophore model can be developed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This compound could serve as a scaffold or a starting point for generating such models to discover new, related compounds. nih.gov

Structure-Based Design: If the 3D structure of the target protein is available, structure-based design becomes a powerful tool. nih.gov Molecular docking, a key technique in this approach, predicts the preferred orientation and binding affinity of a ligand within a protein's binding site. nih.govnih.gov For this compound, docking simulations would be used to place the molecule into the active site of a target enzyme, for instance, to evaluate how its hydroxyl, carboxyl, and benzyloxy groups interact with amino acid residues. nih.gov The results, often expressed as a docking score, help prioritize compounds for experimental testing. nih.gov Advanced techniques like free energy perturbation (FEP) can provide even more accurate predictions of binding affinity. hitgen.com

Cheminformatics Analysis of Related Benzyloxy-Substituted Scaffolds

Cheminformatics involves the collection, storage, and analysis of chemical data to aid in the discovery of new compounds and the understanding of structure-activity relationships (SAR). By analyzing large databases of chemical structures, it is possible to identify trends and patterns associated with specific molecular scaffolds.

For the benzyloxy-substituted scaffold present in this compound, cheminformatics tools can be used to explore the broader "chemical space" of related molecules. This involves searching databases for other compounds containing the benzyloxy-benzoic acid core and analyzing their recorded biological activities and physicochemical properties. Such an analysis can reveal which substitutions on the benzyloxy or benzoic acid rings are most frequently associated with particular biological effects. This information can guide the design of new virtual libraries of compounds for screening, focusing on modifications most likely to yield desired properties. Studies on benzyloxy-substituted chalcones, for example, have demonstrated how modifying the scaffold can lead to potent and selective enzyme inhibitors. nih.gov

| Compound Name |

|---|

| This compound |

In Vitro Biological and Biochemical Research Applications of 3 Benzyloxy 4 Hydroxybenzoic Acid

Evaluation in Enzyme-Targeted Assays

Derivatives of 3-(benzyloxy)-4-hydroxybenzoic acid have been investigated for their potential to modulate the activity of various enzymes. For instance, a library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are structurally related to the target compound, were designed and synthesized to explore their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.com In this series, benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was identified as the most effective AChE inhibitor with an IC50 of 36.05 μM, while benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was the most potent BChE inhibitor with an IC50 of 22.23 μM. bohrium.com

Furthermore, research on similar structures, such as 4-(benzyloxy)-3-hydroxybenzoic acid derivatives, has indicated their potential as inhibitors of enzymes like β-secretase (BACE1). The 3-hydroxy group is considered crucial for interaction with the enzyme, while the benzyloxy group helps in modulating the compound's lipophilicity. Some research also suggests that certain derivatives of hydroxybenzoic acid can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), in in vitro studies.

Cell-Free Biochemical Investigations of Molecular Interactions

The molecular interactions of this compound and its analogs have been explored in cell-free biochemical systems. The hydroxyl and benzyloxy groups are key features that can participate in hydrogen bonding and hydrophobic interactions with biomolecules like proteins and enzymes. Structure-activity relationship analyses have highlighted the importance of the hydroxyl group in enabling hydrogen bonding with biological targets. For example, the 3-hydroxy group is thought to be critical for enzyme interaction.

Molecular docking studies with related cholinesterase inhibitors have indicated that hydrophobic interactions with amino acid residues such as Gln119, Asp70, Pro285, Thr120, and Trp82 are significant, with hydrogen bonds being predominantly formed with Thr120. bohrium.com Additionally, π-stacking interactions with the Trp82 residue have been noted. bohrium.com The benzyloxy group can enhance a compound's lipophilicity, which may facilitate its interaction with lipid membranes and proteins.

Assessment of Antimicrobial Activity in Microorganism Cultures

The antimicrobial properties of this compound and its derivatives have been evaluated against a range of microorganisms. In vitro studies have demonstrated that compounds with a similar scaffold can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, one study noted the effectiveness of a related compound against Staphylococcus aureus and Escherichia coli. Other research has also highlighted the antimicrobial potential of hydroxybenzoic acid derivatives against various bacterial strains.

The mechanism of antimicrobial action may involve the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways, ultimately leading to cell death. Phenolic compounds, a class to which this compound belongs, are recognized for their significant antimicrobial activity. mdpi.com

| Microorganism | Activity of Related Compounds | Reference |

| Staphylococcus aureus | Effective inhibition observed. | |

| Escherichia coli | Effective inhibition observed. | |

| Gram-positive bacteria | General antimicrobial activity noted. | |

| Gram-negative bacteria | General antimicrobial activity noted. |

Antioxidant Capacity Determination in Cell-Free and Cell-Based Systems

The antioxidant potential of this compound and its derivatives has been a significant area of research. ontosight.aiontosight.ai Phenolic compounds, including derivatives of hydroxybenzoic acid, are known to effectively scavenge free radicals. The antioxidant activity is often attributed to the hydroxyl group on the aromatic ring.

Various in vitro assays have been employed to quantify this antioxidant capacity. Studies on related hydroxybenzoic acids have demonstrated potent free radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The number and position of hydroxyl groups on the phenyl ring of phenolic acids significantly influence their antioxidant activities. For instance, compounds with more hydroxyl groups tend to exhibit higher antioxidant activity. nchu.edu.tw Research has shown that related compounds can enhance intracellular antioxidant activity, protecting cells from oxidative stress.

| Antioxidant Assay | Findings for Related Compounds | Reference |

| DPPH Radical Scavenging | Potent free radical scavenging activity demonstrated. | |

| ABTS Radical Scavenging | Potent free radical scavenging activity demonstrated. | |

| Intracellular Antioxidant Activity | Enhancement of intracellular antioxidant levels observed. |

Mechanistic Investigations of Cellular Responses (in vitro only)

While direct studies on this compound are limited, research on analogous compounds suggests potential modulation of intracellular signaling pathways. For example, some hydroxybenzoic acid derivatives may influence signaling pathways related to cell proliferation and apoptosis. The aldehyde group of a related compound, 3-(benzyloxy)-4-hydroxybenzaldehyde, can undergo nucleophilic addition reactions, which may lead to the modulation of inflammatory pathways. The activation of certain signaling pathways can lead to cell proliferation and survival by inhibiting apoptosis. google.com

The interaction of this compound derivatives with specific biomolecular targets has been inferred from various in vitro studies. The hydroxyl and benzyloxy groups are key for these interactions, facilitating hydrogen bonds and hydrophobic interactions with proteins and enzymes. In the context of enzyme inhibition, the 3-hydroxy group is often critical for binding to the active site.

Molecular docking studies on related compounds have provided insights into these interactions at an atomic level, identifying key amino acid residues involved in binding. bohrium.com For instance, the benzyloxy group can enhance lipophilicity, which may influence how the compound interacts with biological targets within the cell.

Applications in Materials Science and Industrial Chemistry

Utilization as a Synthetic Building Block for Advanced Materials

3-(Benzyloxy)-4-hydroxybenzoic acid is recognized as an important organic building block for creating more complex molecules and advanced materials. cymitquimica.combldpharm.comcymitquimica.com Its rigid aromatic core and reactive functional groups enable its incorporation into a variety of high-performance materials. Chemists can modify its structure to tailor the properties of the resulting materials for specific applications in material sciences.

Research has shown that the core structure, 3-hydroxybenzoic acid, is a fundamental component in the design of bent-shaped liquid crystals. researchgate.net The substitution pattern is crucial for creating materials with specific mesomorphic properties, including columnar and nematic phases, which are essential for display technologies. researchgate.net The benzyloxy group in this compound offers a synthetic handle to create more elaborate liquid crystal structures. Similarly, the related compound 3-amino-4-hydroxybenzoic acid is used to prepare high-performance, bio-based polybenzoxazoles (PBOs), which are thermotropic polymers that can be spun into high-strength fibers. researchgate.net This demonstrates the potential of the 3,4-disubstituted benzoic acid scaffold in creating thermally resistant polymers.

| Material Class | Precursor | Application Area | Key Finding |

| Liquid Crystals | 3-Hydroxybenzoic acid derivatives | Displays, Optics | The molecular geometry and substitution pattern are critical for determining the liquid crystalline phases. researchgate.net |

| High-Performance Polymers | 3-Amino-4-hydroxybenzoic acid | Fibers, Thermally Stable Materials | Can be used to synthesize bio-based polybenzoxazoles (PBOs) with ultrahigh thermal resistance. researchgate.net |

| Dendritic Polymers | m-Hydroxybenzoic acid methyl ester | Functional Surfaces, Catalysis | Serves as a key unit in the synthesis of multi-generational benzyl (B1604629) ether dendrons. psu.edu |

Integration into Polymer Chemistry and Smart Materials Development

The compound is classified as a material building block for polymer science. bldpharm.combldpharm.com In polymer chemistry, functional monomers are essential for tailoring polymer properties. The carboxylic acid group of this compound can be readily converted into an ester or amide, allowing it to be incorporated into polyester (B1180765) or polyamide chains. The presence of the hydroxyl and protected hydroxyl groups offers sites for post-polymerization modification or for influencing the polymer's final properties, such as solubility, thermal stability, and affinity for other molecules. researchgate.net

Smart materials are designed to respond to external stimuli like temperature, pH, or light. hit.edu.cn The incorporation of functional units like this compound into a polymer backbone can impart such "smart" behavior. For instance, the phenolic hydroxyl group (after deprotection) can make the polymer's properties sensitive to pH changes. Furthermore, the aromatic structure can be leveraged to create polymers with specific optical or electronic properties, a key feature in the development of advanced sensors and actuators. hit.edu.cn

Role in the Synthesis of Agrochemicals and Specialty Chemicals

This compound and its derivatives serve as key intermediates in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals. The synthesis of the complex pharmaceutical, Bosutinib, a protein kinase inhibitor, starts from the closely related 3-methoxy-4-hydroxybenzoic acid. mdpi.com This multi-step synthesis involves esterification, alkylation, nitration, reduction, and cyclization, highlighting how this type of substituted benzoic acid acts as a foundational scaffold upon which molecular complexity is built. mdpi.com

The compound is also instrumental in creating other specialty chemicals, such as dendrons and dendrimers. These are highly branched, tree-like macromolecules with tailored surface functionalities. For example, dendrons have been synthesized using m-hydroxybenzoic acid methyl ester as a core unit, demonstrating the utility of hydroxybenzoic acids in constructing complex, monodisperse structures for applications in drug delivery and catalysis. psu.edu

Development of Novel Functional Molecules via Derivatization

Derivatization is a key strategy for creating novel molecules with specific functions, and this compound is well-suited for this purpose. nih.govnih.gov Its three distinct functional groups—carboxylic acid, hydroxyl, and benzyloxy ether—provide multiple handles for chemical modification.

Carboxylic Acid Group : This group is a common site for derivatization. It can be converted to esters, amides, or acid chlorides, or it can be reduced to a primary alcohol. These transformations are fundamental for creating a vast range of molecules, including pharmaceuticals and polymer precursors. Derivatization reagents are often used to modify carboxylic acids to enhance their detection in analytical methods like mass spectrometry. nih.govtulane.edu

Hydroxyl Group : The free phenolic hydroxyl group can undergo etherification or esterification to attach various other chemical moieties, altering the molecule's solubility, electronic properties, and biological activity.

Aromatic Ring : The benzene (B151609) ring itself can be subject to electrophilic substitution reactions, allowing for the introduction of further functional groups, although this is often more challenging to control than reactions at the existing functional groups.

This ability to be selectively modified at multiple sites makes this compound a versatile platform for developing novel functional molecules for diverse scientific and industrial applications.

Future Perspectives and Research Challenges for 3 Benzyloxy 4 Hydroxybenzoic Acid

Development of Highly Efficient and Selective Synthetic Routes

A primary challenge in the widespread study and application of 3-(Benzyloxy)-4-hydroxybenzoic acid is the development of synthetic methodologies that are not only high-yielding but also highly selective and environmentally benign. Current synthetic strategies often begin with the selective benzylation of a precursor like 3,4-dihydroxybenzaldehyde, followed by oxidation of the aldehyde group to a carboxylic acid. However, these routes present several challenges that future research must address.

Future research will likely focus on several key areas to overcome these limitations:

Advanced Catalytic Systems: Designing novel catalysts that can distinguish between the two phenolic hydroxyl groups based on subtle electronic or steric differences is a critical goal.

Orthogonal Protecting Group Strategies: The development of more sophisticated protecting group strategies that allow for the selective deprotection of one hydroxyl group over another is essential for streamlined synthesis.

Flow Chemistry: Industrial production methods for the aldehyde precursor have been optimized for large-scale production, sometimes involving continuous flow reactors. Applying flow chemistry to the synthesis of this compound could offer significant advantages, including improved reaction control, enhanced safety, higher yields, and easier scalability.

Green Chemistry Principles: Future synthetic routes will need to align with the principles of green chemistry. This includes using less hazardous solvents, reducing energy consumption, and minimizing waste generation. Research into methods like using ionic liquids as a medium for chemoselective synthesis may provide alternative, greener routes. researchgate.net

Table 1: Challenges and Future Directions in the Synthesis of this compound

| Challenge | Current Limitations | Future Research Direction |

|---|---|---|

| Regioselectivity | Difficulty in selective benzylation of the 3-OH group over the 4-OH group, leading to product mixtures. | Development of regioselective catalysts; exploration of enzymatic benzylation. |

| Process Efficiency | Multi-step syntheses with moderate overall yields and costly purification steps. | Optimization of reaction conditions (e.g., using HATU or T3P coupling agents); implementation of continuous flow processes. acs.org |

| Scalability | Traditional batch processes can be difficult to scale up efficiently and safely. | Transitioning from batch to continuous flow manufacturing. |

| Sustainability | Use of harsh reagents, organic solvents, and protecting groups that generate waste. | Employing green solvents (e.g., ionic liquids), biocatalysis, and atom-economical reactions. researchgate.net |

Exploration of Novel Bio-inspired Transformations

The field of synthetic biology and biocatalysis offers a paradigm shift from traditional chemical synthesis, promising greener, more selective, and highly efficient production methods for complex molecules. While the biosynthesis of the isomeric 4-hydroxybenzoic acid (4-HBA) from renewable feedstocks is well-established through metabolic engineering, similar bio-inspired routes for this compound remain largely unexplored. researchgate.netnih.govnih.gov

Future research in this domain will focus on two main avenues:

Whole-Cell Biocatalysis: Engineering microorganisms like Escherichia coli or Corynebacterium glutamicum to produce the target molecule from simple carbon sources. nih.govnih.gov This would involve designing and implementing novel metabolic pathways. An interesting, albeit tangential, finding is that 3-(benzyloxy)benzoic acid has been identified as a metabolite in the biodegradation of Bisphenol A (BPA), indicating that biological systems can interact with benzyloxy-substituted aromatic acids. mdpi.com

Enzymatic Synthesis: Utilizing isolated enzymes to perform specific, challenging chemical transformations with high chemo-, regio-, and stereoselectivity. For instance, enzymes could be used for the selective benzylation of the 3-hydroxy group of protocatechuic acid, overcoming the key challenge in chemical synthesis. Similarly, engineered enzymes could be used to build the molecule's backbone or introduce functional groups in a controlled manner.

The challenge lies in the discovery or engineering of enzymes that can recognize and act upon the specific substrate. Modern techniques like directed evolution and rational enzyme design will be instrumental in developing biocatalysts with the desired activity and stability for industrial applications.

Integration with High-Throughput Screening Technologies for Activity Profiling

While this compound itself may have interesting properties, its true potential may lie in the diverse biological activities of its derivatives. The core structure is a versatile scaffold that can be readily modified to create large libraries of related compounds. Manually testing each compound for a wide range of biological activities is impractical. This is where high-throughput screening (HTS) becomes indispensable.

HTS technologies allow for the rapid, automated testing of thousands of compounds against specific biological targets, such as enzymes, receptors, or whole cells. Future research will involve integrating the synthesis of this compound derivatives with HTS platforms to:

Discover Novel Bioactivities: Screen libraries for a wide range of therapeutic applications, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. bohrium.com

Identify Structure-Activity Relationships (SAR): By analyzing the activity data from a diverse set of derivatives, researchers can establish clear relationships between chemical structure and biological function. For example, libraries of related benzamides and flavones have been screened to identify potent enzyme inhibitors and establish SAR. researchgate.netmdpi.com

Optimize Lead Compounds: Once an active compound ("hit") is identified, HTS can be used to screen further generations of derivatives to find "lead" compounds with improved potency and selectivity.

The development of efficient HTS methods, such as the visual screening method developed for p-hydroxybenzoate hydroxylase, can significantly accelerate the discovery of valuable compounds and enzymatic tools for their synthesis. nih.gov

Advanced Materials Applications with Tailored Properties

The unique molecular architecture of this compound makes it an attractive building block for the creation of advanced materials with tailored properties. The rigid aromatic core, combined with the flexible benzyloxy group and the reactive carboxylic acid and hydroxyl functionalities, provides multiple handles for polymerization and supramolecular assembly.

A particularly promising area is the development of liquid crystals . Research has already shown that bent-shaped molecules based on a 3-hydroxybenzoic acid central core can exhibit various liquid crystalline phases (mesophases), including nematic and columnar phases. researchgate.net The properties of these materials can be finely tuned by altering the lateral substituents on the central core and the length of terminal alkyl chains. researchgate.net As a substituted 3-hydroxybenzoic acid, the title compound is a prime candidate for designing new bent-core liquid crystals, which are of interest for applications in display technologies and optical sensors.

Furthermore, paralleling the use of its isomer 4-hydroxybenzoic acid as a monomer for high-performance liquid crystalline polymers, this compound could be used to synthesize novel polymers with unique thermal, mechanical, and optical properties. nih.gov The benzyloxy group can be used to influence solubility, processability, and the final properties of the material.

Table 2: Potential Advanced Materials from this compound

| Material Type | Key Structural Features Utilized | Potential Tailored Properties | Potential Applications |

|---|---|---|---|

| Bent-Core Liquid Crystals | Bent molecular shape of the 3-hydroxybenzoic acid core. | Polar switching, chirality, unique optical textures. | Fast-switching displays, nonlinear optics, biosensors. |

| Specialty Polymers (e.g., Polyesters, Polyamides) | Difunctional nature (carboxylic acid and hydroxyl group). | High thermal stability, mechanical strength, specific solubility. | High-performance plastics, engineering resins, advanced fibers. |

| Functional Coatings | Phenolic hydroxyl and carboxylic acid groups for adhesion and cross-linking. | Corrosion resistance, UV protection, antimicrobial surfaces. | Protective coatings for metals, wood, and other substrates. |

| Supramolecular Assemblies | Hydrogen bonding (COOH, OH) and π-π stacking (aromatic rings). | Self-healing materials, stimuli-responsive gels. | Drug delivery systems, tissue engineering scaffolds. |

Computational-Experimental Synergy in Research Advancement

The traditional research cycle of synthesis followed by experimental testing can be slow and resource-intensive. The synergy between computational modeling and experimental work offers a powerful strategy to accelerate the advancement of research on this compound and its derivatives.

Computational chemistry can be employed at every stage of the research process:

Guiding Synthesis: Quantum mechanical calculations can help predict the reactivity of different sites on the molecule, aiding in the design of selective synthetic routes.

Predicting Properties: Physicochemical properties and potential biological activities can be predicted using quantitative structure-activity relationship (QSAR) models and molecular docking simulations. This allows researchers to prioritize the synthesis of the most promising candidates. For instance, molecular docking has been successfully used to study the interactions of related cholinesterase inhibitors with their target enzymes, providing insights for designing more potent compounds. mdpi.comfrontiersin.org

Elucidating Mechanisms: When a compound shows interesting activity, computational tools can help elucidate its mechanism of action. Molecular dynamics simulations can reveal how a ligand binds to a receptor over time, while other methods can map out reaction pathways. nih.govbohrium.com

Interpreting Experimental Data: Computational studies, such as Hirshfeld surface analysis, can provide a deeper understanding of intermolecular interactions observed in experimental crystal structures, explaining the stability and packing of molecules in the solid state. researchgate.net

By creating a feedback loop where computational predictions guide experimental work and experimental results validate and refine computational models, researchers can navigate the vast chemical space of this compound derivatives more efficiently, leading to faster discovery and innovation.

Q & A

Q. What are the optimal enzymatic synthesis routes for 3-(Benzyloxy)-4-hydroxybenzoic acid, and how do reaction conditions influence yield?

Enzymatic synthesis offers advantages in selectivity and environmental sustainability. For example, lipases or esterases can catalyze the benzylation of 4-hydroxybenzoic acid under mild conditions (pH 6–8, 25–40°C). Key parameters include enzyme loading (5–15% w/w), solvent choice (e.g., ionic liquids for improved solubility), and reaction time (12–48 hours). Yields can reach 70–85% with <2% byproducts, as demonstrated in hydroxy acid syntheses . Compare with traditional chemical methods (e.g., Mitsunobu reactions), which require stoichiometric reagents and generate more waste.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

A combination of NMR, FT-IR, and mass spectrometry is critical.

- 1H NMR : Identify the benzyloxy group (δ 4.9–5.1 ppm for –OCH2– and aromatic protons at δ 7.3–7.5 ppm) and carboxylic acid proton (δ 12–13 ppm, broad).

- FT-IR : Confirm O–H (2500–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and aromatic C–O (1250–1300 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS or MALDI-TOF can distinguish isomers via fragmentation patterns (e.g., loss of –CH2C6H5 vs. –COOH) .

Q. What are the key considerations for ensuring the stability of this compound during storage?

Store at 2–30°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent oxidation. Purity (>95%) and moisture control (<0.1% H2O) are critical, as trace water can hydrolyze the benzyloxy group. Monitor degradation via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Discrepancies often arise from impurities, polymorphic forms, or solvent polarity. Standardize measurements using:

Q. What strategies are employed to design derivatives of this compound with enhanced bioactivity?

Focus on substituent effects:

- Electron-withdrawing groups (e.g., –NO2, –CF3) at the 5-position increase acidity, improving enzyme inhibition (e.g., tyrosine phosphatase targets).

- Benzyloxy modifications : Replace benzyl with substituted aryl groups (e.g., 4-methoxybenzyl) to enhance lipophilicity and blood-brain barrier penetration.

- Prodrug approaches : Esterify the carboxylic acid to improve oral bioavailability .

Q. How does intestinal microbiota metabolize this compound, and what are the implications for in vivo studies?

Gut microbiota can hydrolyze the benzyloxy group to yield 4-hydroxybenzoic acid (4-HBA), a known metabolite with anti-inflammatory properties. To study this:

- In vitro models : Use fecal slurry incubations under anaerobic conditions (37°C, 24–48 hours) and analyze via LC-MS.

- In vivo : Administer the compound to germ-free vs. conventional mice and compare plasma/tissue levels. Adjust dosing regimens to account for microbial metabolism .

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic activity for this compound in kinase inhibition assays?

Discrepancies may stem from:

- Assay conditions : ATP concentration (1–10 mM), buffer ionic strength, or presence of divalent cations (Mg²⁺ vs. Mn²⁺).

- Enzyme isoforms : Selectivity profiles vary across kinases (e.g., PKA vs. PKC). Validate using isoform-specific inhibitors and structural docking studies (e.g., AutoDock Vina).

- Compound purity : Trace metal contaminants (e.g., Fe³⁺) can alter enzyme kinetics. Use ICP-MS to verify purity .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen enzyme/substrate ratios, temperature, and solvent systems .

- Bioactivity Screening : Employ high-throughput SPR (Surface Plasmon Resonance) for real-time binding kinetics with target proteins .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects of substituents on reactivity .

Featured Recommendations

| Most viewed | ||